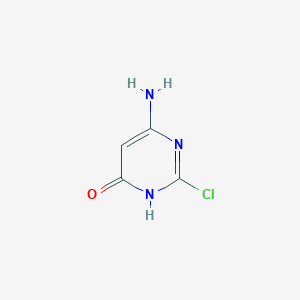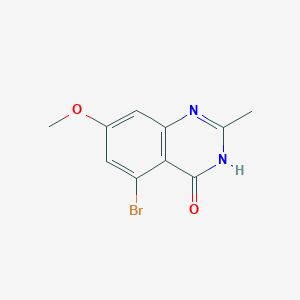
5-Bromo-7-methoxy-2-methyl-3,4-dihydroquinazolin-4-one
説明
5-Bromo-7-methoxy-2-methyl-3,4-dihydroquinazolin-4-one, also known as 5-Bromo-7-MOMQ, is an organic compound belonging to the quinazolinone class of heterocyclic compounds. It is a white to light yellow powder that is insoluble in water, but soluble in organic solvents. 5-Bromo-7-MOMQ is a versatile building block in organic synthesis and has been used in a variety of applications, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
科学的研究の応用
Antitumor Activity
5-Bromo-7-methoxy-2-methyl-3,4-dihydroquinazolin-4-one shows significant potential in cancer treatment. A study by Cui et al. (2017) found that it inhibited tumor growth in mice and demonstrated high antiproliferative activity across various human tumor cell lines. It works by inhibiting tumor cell proliferation, inducing apoptosis, and disrupting tumor vasculature, positioning it as a novel class of tumor-vascular disrupting agents (tumor-VDAs).
Chemical Reactions and Structural Studies
Research by Gromachevskava et al. (2020) explored the N-alkylation reactions of similar quinazoline compounds, leading to various structural modifications. This research is fundamental for understanding the chemical properties and potential derivations of compounds like 5-Bromo-7-methoxy-2-methyl-3,4-dihydroquinazolin-4-one.
Tubulin-Polymerization Inhibition
Wang et al. (2014) investigated the optimization of 4-(N-Cycloamino)phenylquinazolines, closely related to 5-Bromo-7-methoxy-2-methyl-3,4-dihydroquinazolin-4-one. Their study, as detailed in Wang et al. (2014), highlighted the potential of these compounds as tubulin-polymerization inhibitors, targeting the colchicine site, which is crucial in cancer research and treatment.
Antimicrobial Properties
El-zohry and Abd-Alla (2007) conducted a study on the synthesis of quinazolin-4-one derivatives, similar to 5-Bromo-7-methoxy-2-methyl-3,4-dihydroquinazolin-4-one, and tested their antimicrobial activities. The findings, reported in El-zohry and Abd-Alla (2007), indicated that these compounds could be potent antimicrobial agents, widening the scope of applications for quinazolin-4-one derivatives in medical research.
Synthesis and Characterization
The research also involves the synthesis and characterization of similar quinazoline compounds. Studies like those by Shirasaka et al. (1990) and Mukarramov et al. (2009) contribute to understanding the chemical synthesis pathways and structural properties of quinazoline derivatives, which are crucial for their application in drug development and other scientific research fields.
特性
IUPAC Name |
5-bromo-7-methoxy-2-methyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-5-12-8-4-6(15-2)3-7(11)9(8)10(14)13-5/h3-4H,1-2H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKGQBQRCHQXKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=CC(=C2)OC)Br)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-7-methoxy-2-methyl-3,4-dihydroquinazolin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



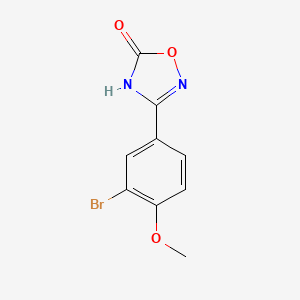
![2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1384495.png)
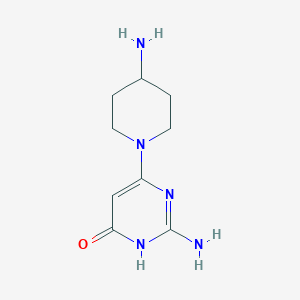
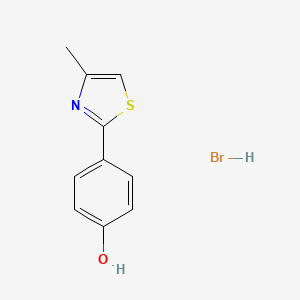
![2-[5-amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5-ethyl-6-methylpyrimidin-4(3H)-one](/img/structure/B1384499.png)
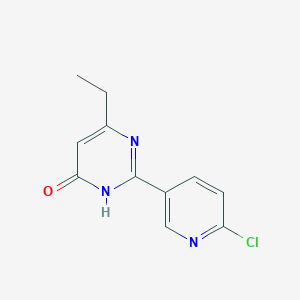
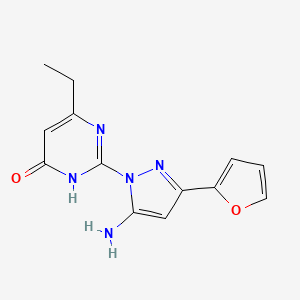
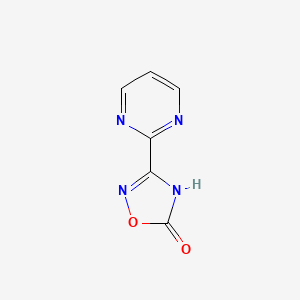
![1-(4-aminophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1384507.png)
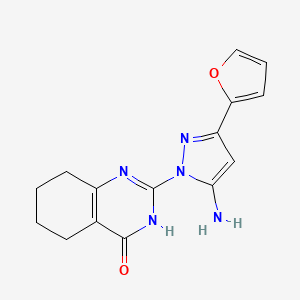
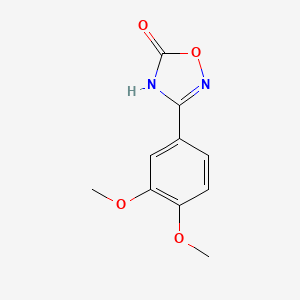
![1-tert-butyl-6-hydrazinyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384513.png)
![methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate](/img/structure/B1384514.png)
